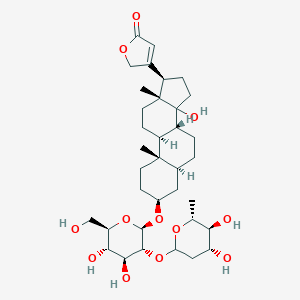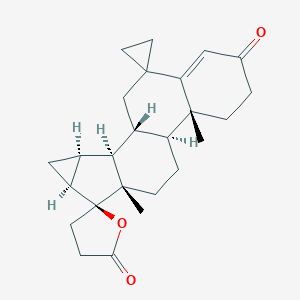
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone, commonly known as RU486, is a synthetic steroid drug that is used as an abortifacient in early pregnancy. It is also known as the "abortion pill" or "morning-after pill." RU486 was first developed in the 1980s and has been used in many countries around the world.
Mechanism Of Action
RU486 works by blocking the action of progesterone, a hormone that is essential for maintaining pregnancy. Progesterone is responsible for thickening the uterine lining and preparing it for implantation of a fertilized egg. RU486 binds to the progesterone receptor and blocks its action, causing the uterine lining to break down and the pregnancy to be terminated.
Biochemical And Physiological Effects
RU486 has several biochemical and physiological effects. It causes the cervix to dilate and the uterus to contract, leading to the expulsion of the fetus. It also causes a decrease in the levels of estrogen and progesterone, which can lead to side effects such as nausea, vomiting, and diarrhea.
Advantages And Limitations For Lab Experiments
RU486 has several advantages for lab experiments. It can be used to study the role of progesterone in pregnancy and the development of the fetus. It can also be used to study the effects of anti-progestational drugs on the uterus and the endocrine system. However, there are also limitations to the use of RU486 in lab experiments. It can be difficult to obtain and may not be suitable for all types of experiments.
Future Directions
There are several future directions for the study of RU486. One area of research is the development of new anti-progestational drugs that are more effective and have fewer side effects. Another area of research is the development of new methods of contraception that are more effective and easier to use. Finally, there is a need for more research on the long-term effects of RU486 on women's health.
Synthesis Methods
The synthesis of RU486 involves several steps. The first step is the synthesis of 16α,17α-epoxyprogesterone from progesterone. The second step is the reaction of 16α,17α-epoxyprogesterone with ethylene glycol to form 6,6-ethylene-16α,17α-epoxyprogesterone. The third step is the reaction of 6,6-ethylene-16α,17α-epoxyprogesterone with methylene chloride to form 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone, which is the final product.
Scientific Research Applications
RU486 has been extensively studied for its potential use in medical research. It has been shown to have anti-progestational, anti-glucocorticoid, and anti-androgenic effects. It has also been found to have potential therapeutic applications in the treatment of breast cancer, endometriosis, and uterine fibroids. RU486 has also been studied for its potential use in contraception.
properties
CAS RN |
101765-35-9 |
|---|---|
Product Name |
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone |
Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
InChI |
InChI=1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1 |
InChI Key |
JTNMEYPROBSWNA-VAXHUAPUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C3(CC3)C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
SMILES |
CC12CCC(=O)C=C1C3(CC3)CC4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3(CC3)CC4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Other CAS RN |
101765-35-9 |
synonyms |
6,6-EMOPC 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



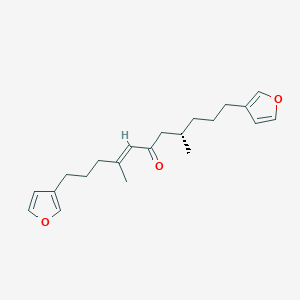
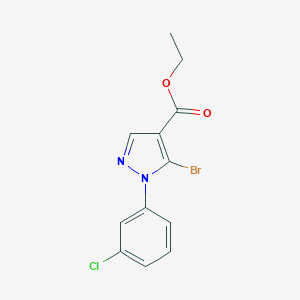

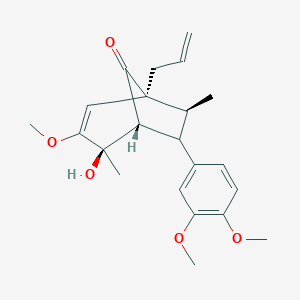
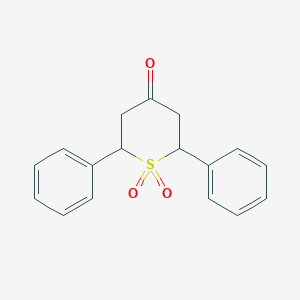

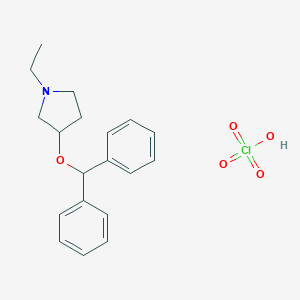
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)



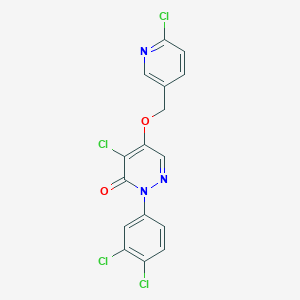
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
